(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
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Overview
Description
The compound (1R,4S,5’S,6R,6’R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5’,6’,11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2’-oxane]-2-one is a complex organic molecule with a unique structure. It belongs to the class of milbemycins, which are known for their potent biological activities, particularly as insecticides and anthelmintics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry .
Industrial Production Methods
Industrial production of this compound is usually achieved through fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce the desired compound in large quantities, which is then extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: Various functional groups can be substituted on the tetracyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, amines, and substituted tetracyclic structures .
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic reactions and stereochemistry.
Biology: Investigated for its potential as an insecticide and anthelmintic.
Medicine: Explored for its potential therapeutic effects, particularly in treating parasitic infections.
Industry: Used in the development of new pesticides and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves binding to specific molecular targets, such as glutamate-gated chloride channels in invertebrates. This binding disrupts the normal function of these channels, leading to paralysis and death of the target organisms. The pathways involved include the inhibition of neurotransmission and disruption of cellular homeostasis .
Comparison with Similar Compounds
Similar Compounds
Abamectin: Another member of the avermectin family, used as an insecticide and anthelmintic.
Ivermectin: A well-known anthelmintic used in both veterinary and human medicine.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potent biological effects make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C31H43NO7 |
---|---|
Molecular Weight |
541.7 g/mol |
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C31H43NO7/c1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b7-6+,19-9+,23-8+,32-27-/t18-,20-,22+,24+,25-,26-,28+,30-,31+/m0/s1 |
InChI Key |
VDBGCWFGLMXRIK-RUTOLCLOSA-N |
Isomeric SMILES |
C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N/O)C)C(=O)O3)O)C)\C)O[C@@H]1C |
Canonical SMILES |
CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C |
Origin of Product |
United States |
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